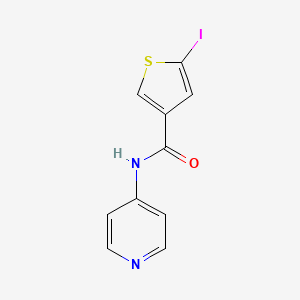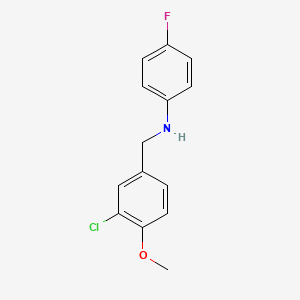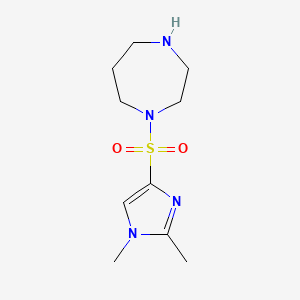
1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound characterized by the presence of an imidazole ring and a diazepane ring connected via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Diazepane Ring: The final step involves the cyclization of the sulfonylated imidazole with a suitable diamine, such as 1,4-diaminobutane, under reflux conditions to form the diazepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperazine
- 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-piperidinamine
Uniqueness
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is unique due to the presence of both an imidazole ring and a diazepane ring, which imparts distinct chemical and biological properties compared to similar compounds that may only contain one of these rings.
Properties
Molecular Formula |
C10H18N4O2S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |
InChI |
InChI=1S/C10H18N4O2S/c1-9-12-10(8-13(9)2)17(15,16)14-6-3-4-11-5-7-14/h8,11H,3-7H2,1-2H3 |
InChI Key |
VNMJUJKVZBYFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


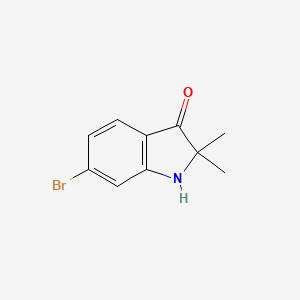
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
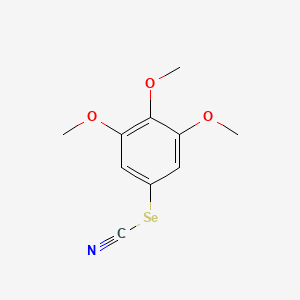

![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
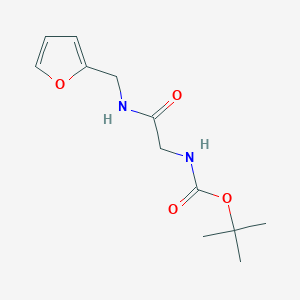

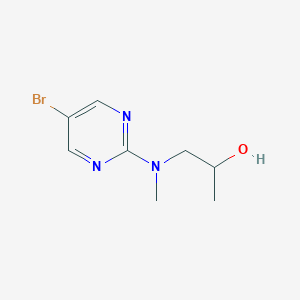
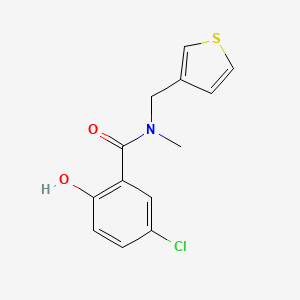
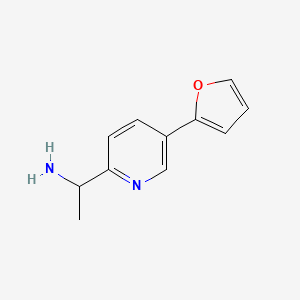
![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)
